1-Hexene

Catalog No.
S593283
CAS No.
592-41-6
M.F
C6H12
CH2=CH(CH2)3CH3
C6H12
M. Wt
84.16 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Hexene

CAS Number

592-41-6

Product Name

1-Hexene

IUPAC Name

hex-1-ene

Molecular Formula

C6H12
CH2=CH(CH2)3CH3
C6H12

Molecular Weight

84.16 g/mol

InChI

InChI=1S/C6H12/c1-3-5-6-4-2/h3H,1,4-6H2,2H3

InChI Key

LIKMAJRDDDTEIG-UHFFFAOYSA-N

SMILES

CCCCC=C

Solubility

5.94e-04 M
Very sol in ethanol, ethyl ether, benzene, and petroleum ether
In water, 50 mg/l at 25 °C
Solubility in water, g/100ml at 20 °C: 0.005

Synonyms

1-hexene, hexene

Canonical SMILES

CCCCC=C
  • 1-Hexene is a colorless liquid at room temperature [].
  • It's derived from petroleum through various cracking processes [].
  • 1-Hexene is an important industrial intermediate used in the production of various chemicals [].

Molecular Structure Analysis

  • 1-Hexene has a linear carbon chain with six carbon atoms (hex) and one double bond between the first and second carbon atoms (hence the prefix 1-) [].
  • This double bond creates a region of high electron density, making it susceptible to attack by other molecules in chemical reactions.

Chemical Reactions Analysis

  • Polymerization: 1-Hexene readily undergoes polymerization reactions to form long-chain polymers used in plastics and synthetic materials [].
  • Hydroformylation: In the presence of a catalyst, 1-hexene reacts with carbon monoxide and hydrogen to produce aldehydes, which are important precursors for various chemicals [].

C6H12 + CO + H2 -> CH3(CH2)4CHO (hexanal) []


Physical And Chemical Properties Analysis

  • Melting point: -140 °C []
  • Boiling point: 63 °C []
  • Density: 0.67 g/cm³ []
  • Solubility: Slightly soluble in water (0.05 g/L), but miscible with most organic solvents []
  • Flammable: 1-Hexene has a low flash point (-25 °C) and is highly flammable in both liquid and vapor form [].
  • 1-Hexene is a flammable liquid and can form explosive vapor-air mixtures. Proper handling and storage precautions are crucial to avoid fire hazards [].
  • Inhalation of 1-Hexene vapors can cause irritation to the respiratory system.
  • 1-Hexene is considered toxic to aquatic life [].

-Hexene in Polymer Research

1-Hexene is a valuable molecule in scientific research related to polymers. Its key characteristic is the presence of a double bond at the first carbon position (α-carbon), making it an alpha-olefin. This double bond enhances its reactivity compared to other alkenes, leading to interesting properties for polymer synthesis [].

  • Comonomer for Polyethylene Production: One of the primary applications of 1-Hexene in research is its use as a comonomer in the production of polyethylenes, particularly High-Density Polyethylene (HDPE) and Linear Low-Density Polyethylene (LLDPE). The incorporation of 1-Hexene, typically at 2-4% for HDPE and 8-10% for LLDPE, influences the final properties of the polymer. Research focuses on understanding how the amount and distribution of 1-Hexene units within the polymer chain affect characteristics like mechanical strength, heat resistance, and processing behavior [].

-Hexene beyond Polymers

While research on 1-Hexene is heavily focused on polymers, there are other areas of scientific exploration:

  • Precursor for Functional Molecules: 1-Hexene can be a starting material for the synthesis of various functional molecules through chemical reactions. For example, hydroformylation (oxo synthesis) can convert 1-Hexene into heptanal, a linear aldehyde. This intermediate can be further transformed into valuable products like heptanoic acid (a short-chain fatty acid) or heptanol (an alcohol). Research explores optimizing these conversion processes and utilizing 1-Hexene as a sustainable source for these chemicals.

Physical Description

1-hexene appears as a clear colorless liquid with a petroleum like odor. Flash point -9°F. Less dense than water and insoluble in water. Vapors heavier than air. Used as a solvent, paint thinner, and chemical reaction medium.
GasVapor; Liquid
COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
Colorless liquid with a petroleum-like odor.

Color/Form

Colorless liquid

XLogP3

3.4

Boiling Point

146.3 °F at 760 mm Hg (USCG, 1999)
63.4 °C
63.4 °C @ 760 mm Hg
63 °C
146.3°

Flash Point

-15 °F (USCG, 1999)
BELOW 20 °F (BELOW -7 °C) (CLOSED CUP)
-26 °C c.c.
-15°F

Vapor Density

3.0 (Air= 1)
Relative vapor density (air = 1): 2.9

Density

0.673 at 68 °F (USCG, 1999)
0.6731 @ 20 °C/4 °C
Relative density (water = 1): 0.7
0.673

LogP

3.39 (LogP)
log Kow= 3.39
3.39

Melting Point

-219.6 °F (USCG, 1999)
-139.7 °C
-140 °C
-219.6°F

UNII

B38ZZ8C206

GHS Hazard Statements

Aggregated GHS information provided by 350 companies from 16 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (98.29%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H304 (72.57%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];
H319 (13.71%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

183.99 mmHg
183.7 mm Hg at 25 °C
Vapor pressure, kPa at 20 °C: 18.7

Pictograms

Health Hazard Flammable Irritant

Flammable;Irritant;Health Hazard

Impurities

Alpha-olefins of C4, C6-C15 and >C20 are by-products of oligomerization reactions.

Other CAS

592-41-6
68526-99-8
68783-15-3
25213-02-9

Wikipedia

1-hexene

Use Classification

Fire Hazards -> Flammable - 3rd degree

Methods of Manufacturing

OLIGOMERIZATION OF ETHYLENE USING TRIETHYLALUMINUM CATALYST AND FRACTIONAL DISTILLATION OF THE RESULTING ALPHA-OLEFIN MIXTURE

General Manufacturing Information

All other basic organic chemical manufacturing
Construction
Petrochemical manufacturing
Petroleum lubricating oil and grease manufacturing
Petroleum refineries
Plastic material and resin manufacturing
Soap, cleaning compound, and toilet preparation manufacturing
1-Hexene: ACTIVE
Alkenes, C6-9 .alpha.-: ACTIVE
Alkenes, C6-7 .alpha.-: INACTIVE
THE REACTION OF 1-HEXENE WITH OZONE PRODUCED A LARGE QUANTITY OF CONDENSATION NUCLEI (APPROXIMATELY 85,000 PARTICLES/ML).

Analytic Laboratory Methods

DESCRIPTION OF A SIMPLE GAS CHROMATOGRAPHY TECHNIQUE FOR COMPOUND CLASS ANALYSIS OF JET ENGINE EXHAUST.
UTILIZES GAS CHROMATOGRAPHIC SEPARATION ON A CAPILLARY COLUMN CONNECTED TO A FLAME IONIZATION DETECTOR OR A MASS SPECTROMETER TO DETERMINE ORGANIC COMPD IN INDOOR AIR.

Dates

Modify: 2023-08-15
Chernichenko et al. A frustrated-Lewis-pair approach to catalytic reduction of alkynes to cis-alkenes. Nature Chemistry, doi: 10.1038/nchem.1693, published online 7 July 2013 http://www.nature.com/nchem
Becker et al. Synthesis of azetidines via visible-light-mediated intermolecular [2+2] photocycloadditions. Nature Chemistry, doi: 10.1038/s41557-020-0541-1, published online 23 September 2020

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